Cas no 14860-49-2 (Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-)

Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- structure
14860-49-2 structure
商品名:Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-
CAS番号:14860-49-2
MF:C14H22ClNO
メガワット:255.783583164215
CID:151726
PubChem ID:26937

Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- 化学的及び物理的性質

名前と識別子

    • Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-
    • 1-(4-Chlorophenyl)-2,3-dimethyl-4-dimethylamino-2-butanol
    • Benzeneethanol, 4-chloro-α-(2-(dimethylamino)-1-methyl)-α-methyl-
    • Benzeneethanol, 4-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methyl-
    • p-Chloro-α-(2-(dimethylamino)-1-methylethyl)-α-methyl-phenethyl alcohol
    • p-Cloro-α-(2-(dimetilamino)-1-metiletil)-α-metil
    • Phenethyl alcohol, p-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methyl-
    • 1-p-Chlorophenyl-2,3-dimethyl-4-dimethylamino-2-butanol
    • 2-(p-Chlorobenzyl)-3-dimethylaminomethyl-2-butano
    • 1-(p-Chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol
    • 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
    • 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-butan-2-ol
    • 4-Chloro-α-methyl-α-[2-(dimethylamino)-1-methylethyl]phenethyl alcohol
    • 4-Chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylphenethyl alcohol
    • Clobutinol (base and/or unspecified salts)
    • D07716
    • p-Chloro-.alpha.-(2-(dimethylamino)-1-methylethyl)-.alpha.-methyl-phenethyl alcohol
    • P-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-METHYLPHENETHYL ALCOHOL
    • Benzeneethanol, 4-chloro-.alpha.-(2-(dimethylamino)-1-methyl)-.alpha.-methyl-
    • Clobutinolum [INN-Latin]
    • 14860-49-2
    • Clobutinol
    • 1NY2IX043A
    • Clobutinolum
    • Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methyl)-alpha-methyl-
    • KVHHQGIIZCJATJ-UHFFFAOYSA-N
    • EINECS 238-926-4
    • R05DB03
    • UNII-1NY2IX043A
    • HY-148144
    • p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-phenethyl alcohol
    • p-Chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methylphenyl alcohol
    • SCHEMBL148543
    • (2S)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
    • CLOBUTINOL [WHO-DD]
    • FT-0714887
    • p-Cloro-.alpha.-(2-(dimetilamino)-1-metiletil)-.alpha.-metil fenetil alcool
    • Clobutinol (INN)
    • KAT 256 [AS HYDROCHLORIDE]
    • KAT-256 FREE BASE
    • p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methylphenethyl alcohol
    • BRD-A43809092-003-01-3
    • CLOBUTINOL [MI]
    • Diethylenetriamine crosslinked with epichlorohydrin
    • DB09004
    • p-Cloro-alpha-(2-(dimetilamino)-1-metiletil)-alpha-metil fenetil alcool [Italian]
    • p-Cloro-alpha-(2-(dimetilamino)-1-metiletil)-alpha-metil fenetil alcool
    • Iversal (TN)
    • Iversal
    • NS00002717
    • Q415654
    • Clobutinol [INN]
    • 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol
    • BENZENEETHANOL, 4-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-METHYL-
    • KAT 256 FREE BASE
    • CHEBI:94381
    • DTXSID2022838
    • CHEMBL1474889
    • Phenethyl alcohol, p-chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methyl-
    • CS-0613654
    • Benzeneethanol, 4-chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methyl-
    • Phenethyl alcohol, p-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-
    • BRN 2843490
    • Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-
    • NCGC00159437-02
    • 4-Chloro-alpha(2-(dimethylamino)-1-methylethyl)alpha-methylbenzeneethanol
    • KAT 256 (AS HYDROCHLORIDE)
    • Biotetrussin
    • chlorodimenol
    • clobutinolo
    • p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methylphenyl alcohol
    • Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-(9CI)
    • BRD-A43809092-003-02-1
    • DA-72275
    • DTXCID902838
    • Clobutinolum (INN-Latin)
    • KAT 250
    • インチ: InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3
    • InChIKey: KVHHQGIIZCJATJ-UHFFFAOYSA-N
    • ほほえんだ: CN(CC(C(CC1C=CC(Cl)=CC=1)(C)O)C)C

計算された属性

  • せいみつぶんしりょう: 255.138992
  • どういたいしつりょう: 255.138992
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 23.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.072±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: bp12 179-180°
  • 屈折率: 1.6330 (estimate)
  • ようかいど: 極微溶性(0.59 g/l)(25ºC)、
  • PSA: 23.47000
  • LogP: 2.83120

Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- 関連文献

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.